Rhodanine and its derivatives as privileged scaffolds in medicinal chemistry.
Rhodanine and its derivatives as privileged scaffolds in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The inherent structural features of the rhodanine ring allow for facile derivatization at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide provides a comprehensive overview of rhodanine and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents.
Core Structure and Synthesis
The rhodanine core, chemically known as 2-thioxo-4-thiazolidinone, serves as a versatile template for chemical modification. The most common synthetic route to rhodanine derivatives involves the Knoevenagel condensation of rhodanine with various aldehydes. This reaction is typically carried out in the presence of a base and a suitable solvent.[3] Further modifications can be introduced at the N-3 position of the rhodanine ring.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Arylidenerhodanines
This protocol describes a general method for the synthesis of 5-arylidenerhodanine derivatives.
Materials:
-
Rhodanine
-
Aromatic aldehyde
-
Ammonium acetate (or other suitable base like piperidine or pyridine)
-
Glacial acetic acid (or another suitable solvent like ethanol or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of ammonium acetate (0.1-0.2 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidenerhodanine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Biological Activities and Structure-Activity Relationships (SAR)
Rhodanine derivatives have demonstrated a broad spectrum of biological activities, which are intricately linked to the nature and position of substituents on the rhodanine core.
Anticancer Activity
Numerous rhodanine derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][4] The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][5]
Table 1: Anticancer Activity of Selected Rhodanine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-Chlorobenzylidene)rhodanine | HCT-116 (Colon) | 10 | [2] |
| 3-((5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzoic acid | K562 (Leukemia) | 11.10 (µg/mL) | [2] |
| 5-((4-(dimethylamino)phenyl)methylene)-3-ethylrhodanine | A549 (Lung) | 2.67 | [2] |
| (Z)-5-(4-((bis(4-fluorophenyl)methyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one | MCF-7 (Breast) | 12 | [1] |
| N-(beta-D-glucopyranosyl)-5-(4-nitrobenzylidene)-2-thioxo-4-thiazolidinone | HepG2 (Liver) | 0.21 | [4] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
5-position: Substitution with an arylidene group is crucial for activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the potency.
-
N-3 position: Introduction of various substituents, such as acetic acid moieties, can enhance cytotoxic effects.[2]
Antimicrobial Activity
Rhodanine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes.
Table 2: Antimicrobial Activity of Selected Rhodanine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Rhodanine-3-acetic acid derivative | Staphylococcus aureus | 2 | [7] |
| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Methicillin-resistant Staphylococcus aureus (MRSA) | >=15.62 | [6] |
| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 (µM) | [6] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
5-position: The presence of a lipophilic arylidene group often enhances activity.
-
N-3 position: Carboxylic acid or amide functionalities at this position can contribute to antibacterial potency.[6]
Antiviral Activity
Several rhodanine derivatives have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[8]
Table 3: Antiviral Activity of Selected Rhodanine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| N-phenylbenzamide derivative | Enterovirus 71 | 5.7 ± 0.8 | [8] |
| Tylophorine derivative | SARS-CoV | <0.005 | [9] |
| 5p (triazine-benzimidazole conjugate) | HSV-1 | 3.5 (µg/mL) | [10] |
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of rhodanine derivatives against adherent cancer cell lines.[11]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
Rhodanine derivative stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the rhodanine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of rhodanine derivatives.[12][13]
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Rhodanine derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the rhodanine derivative in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This protocol is used to determine the half-maximal effective concentration (EC50) of rhodanine derivatives against plaque-forming viruses.[14][15][16]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer (PFU/mL)
-
Complete cell culture medium
-
Rhodanine derivative stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the rhodanine derivative. In a separate tube, mix the virus (at a concentration that will produce a countable number of plaques, e.g., 50-100 PFU/well) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the rhodanine derivative.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.
Conclusion
Rhodanine and its derivatives represent a highly valuable and "privileged" scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of achievable biological activities make them attractive candidates for the development of new drugs. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective rhodanine-based therapeutic agents. The detailed experimental protocols offer a practical resource for researchers in the field to synthesize and evaluate these promising compounds. Further exploration of the diverse chemical space of rhodanine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. protocols.io [protocols.io]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
